4-(3-Nitrophenyl)-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid typically involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or potassium tert-butoxide
Major Products:
Reduction of Nitro Group: 4-(3-Aminophenyl)-4-oxo-2-butenoic acid
Reduction of Carbonyl Group: 4-(3-Nitrophenyl)-4-hydroxy-2-butenoic acid
Scientific Research Applications
(E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Nitrophenyl)-4-oxo-2-butenoic acid: Lacks the (E)-configuration, leading to different stereochemistry and potentially different reactivity.
4-(2-Nitrophenyl)-4-oxo-2-butenoic acid: The nitro group is positioned differently on the phenyl ring, affecting its electronic properties and reactivity.
4-(4-Nitrophenyl)-4-oxo-2-butenoic acid: Similar structure but with the nitro group in the para position, influencing its chemical behavior.
Uniqueness: (E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid is unique due to its specific (E)-configuration and the position of the nitro group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
13130-14-8 |
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Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
(E)-4-(3-nitrophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-6H,(H,13,14)/b5-4+ |
InChI Key |
GFVBMDVUFRTYOA-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC(=O)O |
Origin of Product |
United States |
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